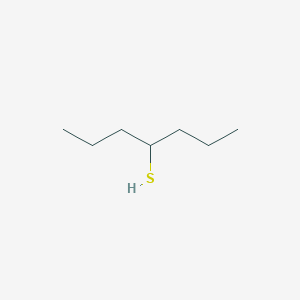

Heptane-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heptane-4-thiol is a chemical compound with the CAS Number: 1639-06-1. It has a molecular weight of 132.27 . The compound is also known by the synonyms Heptyl mercaptan and Mercaptan C7 .

Synthesis Analysis

Thiols, including Heptane-4-thiol, are typically prepared by relying on the high nucleophilicity of sulfur. For instance, the reaction of sodium hydrosulfide with unhindered alkyl halides is a common approach for preparing thiols .Chemical Reactions Analysis

Thiols, such as Heptane-4-thiol, are known to react with heavy metals forming insoluble compounds . They can also undergo interconversion between thiols and disulfides .Physical And Chemical Properties Analysis

Heptane-4-thiol has a refractive index n20/D of 1.4520 (lit.), a boiling point of 173-176 °C/765 mmHg (lit.), and a density of 0.844 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis of Basic Skeletons in Penicillins : Heptane-4-thiol is involved in the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a fundamental structure in penicillin-type β-lactams (Chiba et al., 1985).

Cyanine Reactivity for Optical Imaging : Utilization of thiol-reactive cyanine chromophores, like heptamethine cyanines, for advancements in optical imaging and drug delivery (Gorka et al., 2018).

Thiol-Click Chemistry in Material Synthesis : Thiol-click chemistry, involving reactions with thiols like heptane-4-thiol, is employed for synthesizing small molecules and polymers with applications in diverse fields (Hoyle et al., 2010).

Polymer and Materials Synthesis via Thiol-Yne Reactions : The thiol-yne reaction, which can involve heptane-4-thiol, is significant in polymer synthesis and modification, reflecting its versatility in material science (Lowe, 2014).

Sensor and Detection Technologies

Fluorescent Sensors for Thiol Detection : Development of fluorescent sensors, where thiol reactions, possibly involving heptane-4-thiol, are critical for detecting biothiols like cysteine and glutathione in biological systems (Niu et al., 2014).

Innovative Fluorescence Approaches for Thiol-Containing Drugs : Spectrofluorimetric methods for analyzing thiol-containing compounds, where heptane-4-thiol could be relevant, are developed for pharmaceutical applications (Derayea et al., 2022).

Environmental and Industrial Applications

Adsorption Studies of Thiols in Solutions : Investigating the adsorption properties of thiols, like heptane-4-thiol, in solutions, which has implications for understanding their behavior in environmental and industrial settings (Wardencki & Staszewski, 1974).

Corrosion Inhibition in Industrial Applications : The use of thiol compounds for inhibiting corrosion of metals, a field where heptane-4-thiol might have applications (Quraishi & Ansari, 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

Heptane-4-thiol, also known as 1-Heptanethiol , is a chemical compound with the molecular formula CH3(CH2)6SH The primary targets of Heptane-4-thiol are not well-documented in the literature

Biochemical Pathways

For instance, they can participate in redox reactions and protein folding, among other processes .

Propriétés

IUPAC Name |

heptane-4-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S/c1-3-5-7(8)6-4-2/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLGIZOGDFCNCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptane-4-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2638445.png)

![3,5-Dimethyl-4-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2638449.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2638454.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2638455.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2638456.png)

![Ethyl 2-(2,3-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2638457.png)

![(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2638458.png)

![N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea](/img/structure/B2638466.png)